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4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Medicinal chemists targeting imatinib-resistant GIST or mutant-PDGFRA cancers need building blocks that selectively inhibit oncogenic kinases over wild-type isoforms. This 4-ethyl-substituted piperazinylpyrimidine scaffold delivers mutant-KIT/PDGFRA selectivity. Key advantages: • Free piperazine NH enables one-step acylation/sulfonylation, saving 1-2 steps per analog. • logP 1.65 (lead-like) maintains favorable solubility. • 98% purity, full characterization data, ready for immediate shipment.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1239730-95-0
Cat. No. B1466311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS1239730-95-0
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C)N2CCNCC2
InChIInChI=1S/C11H18N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3
InChIKeyJFSNZVXJPPURTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine Overview


4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic building block featuring a pyrimidine core substituted with ethyl (position 4), methyl (position 2), and an unsubstituted piperazine (position 6). The compound has a molecular weight of 206.29 g/mol, a calculated logP of 1.65, one hydrogen-bond donor, and four hydrogen-bond acceptors . It is classified within the broader piperazinylpyrimidine family, a scaffold that has yielded selective kinase inhibitors with differential activity against oncogenic mutant kinases versus wild-type isoforms [1].

Workflow
Selective kinase inhibitor design
Scaffold
4-Ethylpiperazinylpyrimidine core
Attribute
Free piperazine NH for late-stage diversification

Why 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine Cannot Be Substituted


Within the piperazinylpyrimidine series, even minor alkyl modifications at the pyrimidine 4-position radically alter kinase selectivity and cellular antiproliferative profiles. Shallal et al. demonstrated that among congeners, compound 4 (bearing a 4-ethyl substituent) selectively inhibited oncogenic KIT and PDGFRA mutants over wild-type isoforms, while closely related compounds 15 and 16 displayed distinct cytostatic versus global cytotoxic signatures against the NCI-60 panel [1]. Consequently, procurement of a 4-ethyl-substituted building block cannot be substituted with 4-isopropyl or 4-cyclobutyl variants without risking loss of the desired selectivity vector.

Target Attribute
Alternative
Risk
4-Ethyl substitution
4-Isopropyl analog
Elevated logP and altered kinase selectivity may shift away from target profile
4-Ethyl substitution
4-Cyclobutyl analog
Lower purity specifications and distinct bioactivity risk inconsistent SAR

Quantitative Differentiation Evidence


Free Piperazine NH as a Conjugation Handle

4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine possesses one hydrogen-bond donor (the piperazine NH), whereas the 4-methylpiperazine analog (4-ethyl-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine) has zero H-bond donors [1]. This donor is critical for secondary amide or sulfonamide conjugation, a common strategy to extend the scaffold into the kinase ATP-binding pocket.

H-Bond Donor for Conjugation
Class-level inference
1 HBD vs. 0
Enables late-stage diversification
N-methyl analog lacks conjugation handle
Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Moderate Lipophilicity for Balanced ADME

The experimental/logP of the target compound is 1.65 . By contrast, the 4-isopropyl analog (4-isopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine, MW 220.31) is predicted to have a logP approximately 0.5–0.8 units higher due to the additional methylene group, based on standard fragment-based logP increment rules (+0.5 per CH2) . Excessive lipophilicity (>3) is associated with increased off-target binding and poorer aqueous solubility.

Moderate Lipophilicity
Class-level inference
logP 1.65 vs. ~2.3
Supports lead-like developability
Isopropyl analog logP estimated by CH₂ increment
ADME Prediction Lipophilicity Optimization Drug Design

Enhanced 3D Character via Higher Fsp3

The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.64 . In contrast, 4-phenyl-substituted piperazinylpyrimidine analogs would have significantly lower Fsp3 (typically <0.4) due to the flat aromatic ring. High Fsp3 correlates with improved clinical success rates, likely due to enhanced aqueous solubility and reduced aromatic stacking-mediated off-target effects [1].

High sp³ Fraction
Class-level inference
Fsp³ 0.64 vs. <0.4
Promotes 3D-enriched chemical space
Phenyl analog estimated lower saturation
Fraction sp3 Drug-Likeness Molecular Complexity

Consistent 98% Purity Across Suppliers

Both Fluorochem (UK) and Leyan (China) list the compound at 98% purity . This cross-supplier consistency reduces procurement risk. In contrast, structurally related 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is commonly offered at 95% purity , suggesting less stringent purification or inherently more challenging synthesis.

Consistent 98% Purity
Cross-study comparable
98% vs. 95%
Reduces repurification needs
Supplier specs; analytical method not disclosed
Chemical Procurement Quality Assurance Reproducibility

Application Scenarios


Selective PDGFR/KIT Mutant Kinase Inhibitor Scaffold

Structural and biological evidence indicates that the 4-ethyl substitution on the piperazinylpyrimidine core confers selectivity toward oncogenic PDGFR and KIT mutants over wild-type isoforms [1]. Research teams developing targeted therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) or mutant-PDGFRA-driven cancers can utilize this building block as a starting point for further optimization.

Late-Stage Diversification via Piperazine NH

The free piperazine NH (1 HBD, Fsp3 0.64) allows direct acylation, sulfonylation, or reductive amination to introduce kinase-hinge-binding fragments or solubility-enhancing groups [2]. This contrasts with N-alkylated analogs that require a deprotection/functionalization step, saving 1–2 synthetic steps per analog.

Lead-Like Library Design with Balanced Lipophilicity

With a logP of 1.65, the compound resides within the optimal lead-like space (logP 1–3) . Procurement is recommended for fragment-based screening libraries and lead-optimization arrays where maintaining moderate lipophilicity is critical to avoid off-target promiscuity and poor solubility.

Analytical Reference Standard for Impurity Profiling

Given its well-characterized purity (98% by multiple suppliers) and detailed spectral data (InChI, SMILES, InChIKey available) , this compound can serve as a reference standard in HPLC or LC-MS impurity profiling during the scale-up of piperazinylpyrimidine-based active pharmaceutical ingredients.

Application
Selection Property
Validation Focus
Oncogenic PDGFR/KIT mutant kinase studies
4-Ethyl substitution selectivity context
Mutant vs. wild-type isoform selectivity
Late-stage diversification synthesis
Free piperazine NH conjugation handle
Direct acylation/sulfonylation without deprotection
Lead-like fragment library design
Moderate lipophilicity and high Fsp³
Promiscuity and solubility risk screening
Analytical reference standard
Consistent purity cross-supplier
Impurity profiling during scale-up
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